

Biological activity of 1-(Trimethylacetyl)imidazole derivatives

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Compound of Interest

Compound Name: *1-(Trimethylacetyl)imidazole*

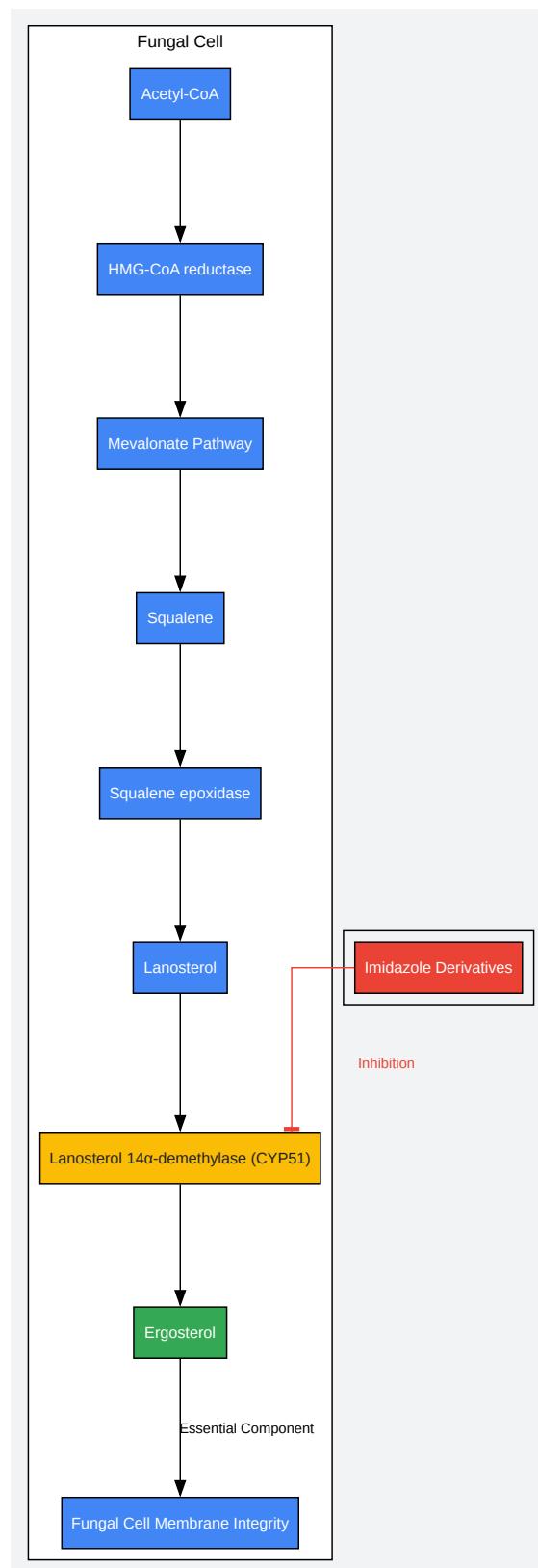
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Antifungal Activity

Imidazole derivatives are a cornerstone in the development of antifungal agents.^{[6][7]} Their principal mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase.^[8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.^{[7][8]} By disrupting ergosterol synthesis, these compounds compromise the integrity and function of the fungal cell membrane, leading to inhibited growth and cell death.^[8] This targeted mechanism has led to the development of several clinically significant antifungal drugs, including ketoconazole, miconazole, and clotrimazole.^{[6][8]}

The following diagram illustrates the signaling pathway inhibited by imidazole derivatives in fungi.





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